molecular formula C5H2N2OS B6235541 4-formyl-1,3-thiazole-2-carbonitrile CAS No. 1824628-02-5

4-formyl-1,3-thiazole-2-carbonitrile

Cat. No.: B6235541
CAS No.: 1824628-02-5
M. Wt: 138.15 g/mol
InChI Key: YEAYRHLLYRWIEG-UHFFFAOYSA-N
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Description

4-Formyl-1,3-thiazole-2-carbonitrile is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-1,3-thiazole-2-carbonitrile typically involves the reaction of thioamides with α-haloketones under basic conditions. One common method includes the cyclization of thioamides with α-haloketones in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the formyl or nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-carboxy-1,3-thiazole-2-carbonitrile.

    Reduction: 4-formyl-1,3-thiazole-2-amine.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Formyl-1,3-thiazole-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-formyl-1,3-thiazole-2-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The thiazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 4-formyl-1,3-thiazole-2-carboxylic acid
  • 4-formyl-1,3-thiazole-2-amine
  • 4-methyl-1,3-thiazole-2-carbonitrile

Comparison: 4-Formyl-1,3-thiazole-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of synthetic applications and biological activities.

Properties

IUPAC Name

4-formyl-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2OS/c6-1-5-7-4(2-8)3-9-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYRHLLYRWIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824628-02-5
Record name 4-formyl-1,3-thiazole-2-carbonitrile
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